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Compound of Interest

Compound Name: Dicyclohexyl disulfide

Cat. No.: B1582164 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dicyclohexyl disulfide, a key

organosulfur compound utilized in the flavor and fragrance industry. This document details its

chemical properties, sensory profile, applications, and includes protocols for its synthesis,

analysis, and sensory evaluation.

Introduction to Dicyclohexyl Disulfide
Dicyclohexyl disulfide (CAS No. 2550-40-5) is a flavor and fragrance ingredient recognized

for its potent and complex sulfurous aroma.[1][2] It is a clear to pale yellow liquid with a

characteristic alliaceous (garlic-like) and meaty scent.[1][2] In the flavor industry, it is prized for

its ability to impart savory, roasted, and meaty notes to a variety of food products.[1] While its

primary application is in flavors, it can also be used in perfumery to add depth and a unique

sulfuric richness to certain fragrance profiles.[1]

Regulatory Status: Dicyclohexyl disulfide is listed by the Flavor and Extract Manufacturers

Association (FEMA) with the number 3448 and is considered Generally Recognized as Safe

(GRAS) for its intended use as a flavoring agent.[3][4] The Joint FAO/WHO Expert Committee

on Food Additives (JECFA) has also evaluated it and expressed no safety concern at current

levels of intake when used as a flavoring agent.[3]
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A summary of the key chemical and physical properties of dicyclohexyl disulfide is presented

in Table 1. This data is essential for its proper handling, storage, and application in various

formulations.

Property Value Reference(s)

CAS Number 2550-40-5 [3]

Molecular Formula C₁₂H₂₂S₂

Molecular Weight 230.43 g/mol

Appearance Clear to pale yellow liquid [1]

Odor Profile
Alliaceous, meaty, savory,

roasted, green, nutty, coffee
[5][6]

Taste Profile
Onion, meaty, clam, crab,

coffee, cocoa (at 5 ppm)
[2]

Boiling Point 162-163 °C at 6 mmHg [2][7]

Density 1.046 g/mL at 25 °C [2][7]

Refractive Index n20/D 1.545 [2][7]

Solubility
Insoluble in water; soluble in

alcohol and fats
[5][6]

FEMA Number 3448 [3][4]

Note: Odor and taste detection thresholds for dicyclohexyl disulfide are not readily available

in public literature and would typically be determined empirically by individual flavor and

fragrance houses.

Applications in Flavor and Fragrance Chemistry
Dicyclohexyl disulfide is a versatile ingredient used to create complex and impactful flavor

and fragrance profiles.

3.1. Flavor Applications:
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Its primary application is in the creation of savory flavors. Its potent sulfurous and meaty

character makes it an excellent component for:

Meat Flavors: It can be used to enhance the roasted, savory, and umami characteristics of

beef, chicken, and pork flavor formulations.[1]

Savory Snacks: It can be incorporated into seasoning blends for chips, crackers, and other

savory snacks to provide a more authentic and robust flavor profile.

Soups and Sauces: A small amount can add depth and complexity to soups, broths, and

savory sauces.

Vegetable Flavors: It can be used to create roasted or grilled notes in vegetable flavorings.

Specialty Flavors: It has been noted for its ability to intensify and mellow the flavor of grape

in reconstituted juices and flavorings, with suggested usage levels ranging from 0.2 ppb to

1000 ppm.[3]

3.2. Fragrance Applications:

While less common, dicyclohexyl disulfide can be used in perfumery to:

Add depth and complexity to animalic, earthy, and gourmand fragrances.[1]

Introduce a unique sulfuric richness that can create intriguing and memorable accords.[1]

Experimental Protocols
4.1. Laboratory-Scale Synthesis of Dicyclohexyl Disulfide

This protocol is adapted from the general principles outlined in patent literature for the

synthesis of dicyclohexyl disulfide.[8][9][10][11][12] This method involves the reaction of

chlorocyclohexane with sodium disulfide.

Materials:

Chlorocyclohexane
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Sodium sulfide nonahydrate (Na₂S·9H₂O)

Sulfur powder

Sodium hydroxide

Methanol

Water

Toluene (for extraction)

Anhydrous magnesium sulfate (for drying)

Procedure:

Preparation of Sodium Disulfide Solution: In a three-necked round-bottom flask equipped

with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve sodium sulfide

nonahydrate and sulfur powder in a mixture of water and methanol. Add sodium hydroxide

and heat the mixture gently (around 60-70°C) with stirring under a nitrogen atmosphere until

a clear solution of sodium disulfide is formed.

Reaction with Chlorocyclohexane: To the freshly prepared sodium disulfide solution, add

chlorocyclohexane dropwise over a period of 30-60 minutes while maintaining the

temperature.

Reaction Monitoring: Heat the reaction mixture to reflux (around 80-90°C) and monitor the

progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

The reaction is typically complete within 4-6 hours.

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the

mixture to a separatory funnel and extract the aqueous layer with toluene (3 x 50 mL).

Purification: Combine the organic extracts and wash with water and then with brine. Dry the

organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under

reduced pressure to obtain the crude dicyclohexyl disulfide.
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Final Purification: The crude product can be further purified by vacuum distillation to yield a

clear, pale yellow liquid.

Safety Precautions:

All manipulations should be performed in a well-ventilated fume hood.[1][13]

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.[1][13]

Chlorocyclohexane is flammable and an irritant.

Sodium sulfide and sodium hydroxide are corrosive.

The reaction may produce hydrogen sulfide gas, which is toxic and has a strong, unpleasant

odor.

4.2. Analytical Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-

MS)

This protocol provides a general method for the analysis of dicyclohexyl disulfide purity.

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS).

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent) is

suitable.

GC Conditions (Typical):

Injector Temperature: 250°C

Oven Program:

Initial temperature: 80°C, hold for 2 minutes.

Ramp: 10°C/minute to 280°C.
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Hold: 5 minutes at 280°C.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Injection Volume: 1 µL (split or splitless, depending on concentration).

MS Conditions (Typical):

Ion Source Temperature: 230°C

Quadrupole Temperature: 150°C

Ionization Mode: Electron Ionization (EI) at 70 eV.

Scan Range: m/z 40-400.

Sample Preparation:

Dilute a small amount of the synthesized dicyclohexyl disulfide in a suitable solvent (e.g.,

dichloromethane or ethyl acetate) to an appropriate concentration for GC-MS analysis.

Data Analysis:

The purity of the sample can be determined by calculating the peak area percentage of the

dicyclohexyl disulfide peak relative to the total peak area in the chromatogram.

The identity of the peak can be confirmed by comparing its mass spectrum with a reference

spectrum from a spectral library (e.g., NIST, Wiley).

4.3. Sensory Evaluation Protocol

This protocol outlines a basic method for the sensory evaluation of dicyclohexyl disulfide in a

simple aqueous solution.

Materials:

Dicyclohexyl disulfide

Propylene glycol (PG) or ethanol as a solvent

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1582164?utm_src=pdf-body
https://www.benchchem.com/product/b1582164?utm_src=pdf-body
https://www.benchchem.com/product/b1582164?utm_src=pdf-body
https://www.benchchem.com/product/b1582164?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Deionized, odor-free water

Sensory evaluation booths

Odor-free sample cups with lids

A panel of trained sensory assessors (typically 8-12 members)

Procedure:

Stock Solution Preparation: Prepare a 0.1% solution of dicyclohexyl disulfide in propylene

glycol or ethanol.

Sample Preparation: Prepare a series of dilutions of the stock solution in deionized water. A

good starting point for evaluation is a 5 ppm solution.[2] Prepare a blank sample of deionized

water for comparison.

Panelist Training: Before the evaluation, train the panelists on the expected aroma and taste

attributes of dicyclohexyl disulfide (e.g., alliaceous, meaty, savory). Provide reference

standards for these attributes if possible.

Evaluation: Present the samples to the panelists in a randomized and blind manner. Ask

them to evaluate the odor of each sample first, followed by the taste.

Data Collection: Panelists should rate the intensity of the perceived attributes on a structured

scale (e.g., a 9-point hedonic scale or a labeled magnitude scale). They should also provide

descriptive comments on the flavor and aroma profile.

Data Analysis: Analyze the collected data statistically to determine the sensory profile of the

dicyclohexyl disulfide at the tested concentration.

Signaling Pathways and Logical Relationships
The specific signaling pathways for the perception of dicyclohexyl disulfide have not been

elucidated in the scientific literature. However, as a sulfur-containing volatile compound, it is

perceived through the olfactory system. The general mechanism involves the interaction of the

odorant molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory
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neurons in the nasal cavity. This interaction triggers a signaling cascade that ultimately leads to

the perception of smell in the brain.

Below are diagrams illustrating the general workflow for flavor and fragrance development and

the proposed synthesis pathway.
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Synthesis Pathway of Dicyclohexyl Disulfide

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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